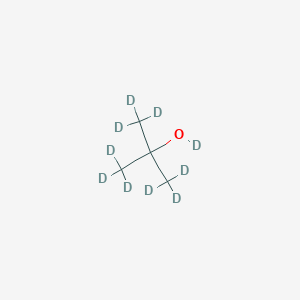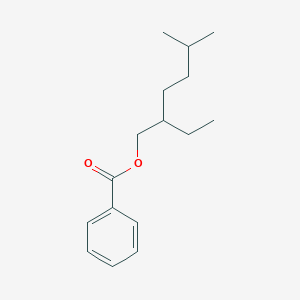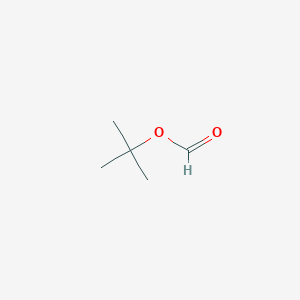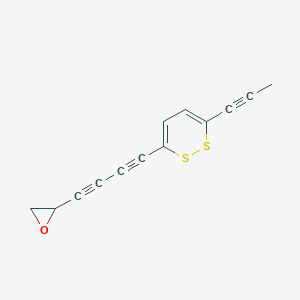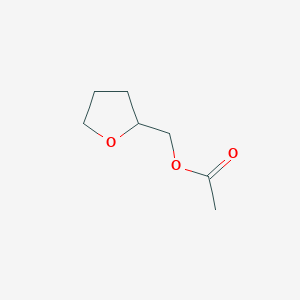
3-Isopropylnaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylnaphthalene-1,2-dione, also known as IPND, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. IPND is a naphthalene derivative that possesses a yellowish crystalline appearance and is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Wirkmechanismus
The mechanism of action of 3-Isopropylnaphthalene-1,2-dione is not fully understood. However, studies have shown that this compound exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Isopropylnaphthalene-1,2-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation in cells. 3-Isopropylnaphthalene-1,2-dione has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isopropylnaphthalene-1,2-dione has several advantages for use in lab experiments. This compound is stable and can be easily synthesized using various methods. 3-Isopropylnaphthalene-1,2-dione is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 3-Isopropylnaphthalene-1,2-dione has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of this compound include its use as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 3-Isopropylnaphthalene-1,2-dione and its potential interactions with other compounds. The use of 3-Isopropylnaphthalene-1,2-dione as a fluorescent probe for metal ions in biological systems also warrants further investigation.
Synthesemethoden
3-Isopropylnaphthalene-1,2-dione can be synthesized using different methods, including the oxidation of 3-isopropylnaphthalene with potassium permanganate, the reaction of 3-isopropylnaphthalene with chromic acid, and the reaction of 3-isopropylnaphthalene with sulfuric acid. The most commonly used method for the synthesis of 3-Isopropylnaphthalene-1,2-dione is the oxidation of 3-isopropylnaphthalene with potassium permanganate. This method involves the use of a strong oxidizing agent, which converts 3-isopropylnaphthalene to 3-Isopropylnaphthalene-1,2-dione.
Wissenschaftliche Forschungsanwendungen
3-Isopropylnaphthalene-1,2-dione has been studied for its potential applications in scientific research. This compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 3-Isopropylnaphthalene-1,2-dione has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
133130-13-9 |
|---|---|
Produktname |
3-Isopropylnaphthalene-1,2-dione |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h3-8H,1-2H3 |
InChI-Schlüssel |
KGCDZSGUSQQVKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |
Kanonische SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |
Synonyme |
1,2-Naphthalenedione, 3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




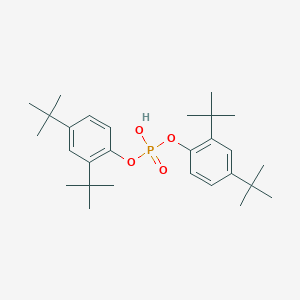
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)


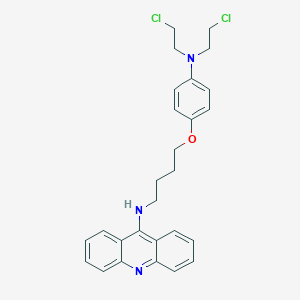
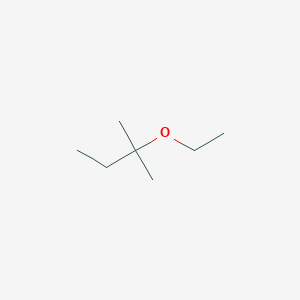
![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
